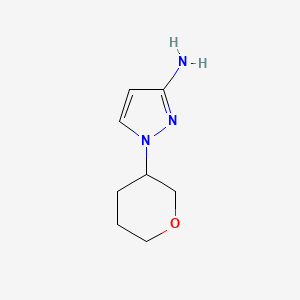
1-(オキサン-3-イル)-1H-ピラゾール-3-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Oxan-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with an oxan-3-yl group
科学的研究の応用
1-(Oxan-3-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex heterocyclic systems.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the synthesis of various agrochemicals and pharmaceuticals.
準備方法
The synthesis of 1-(Oxan-3-yl)-1H-pyrazol-3-amine typically involves the condensation of 1,3-dielectrophilic nitriles with hydrazines . This method is efficient and straightforward, allowing for the incorporation of the NH2 group directly into the pyrazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-(Oxan-3-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of reduced pyrazole derivatives .
作用機序
The mechanism of action of 1-(Oxan-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
類似化合物との比較
1-(Oxan-3-yl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
- 1-(Oxan-4-yl)-1H-pyrazol-3-amine
- 1-(Oxan-3-yl)-1H-pyrazol-5-amine
- 1-(Oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylboronic acid
These compounds share structural similarities but differ in their specific substituents and positions, which can lead to variations in their chemical reactivity and biological activity. The unique structural features of 1-(Oxan-3-yl)-1H-pyrazol-3-amine, such as the position of the oxan-3-yl group, contribute to its distinct properties and applications .
生物活性
1-(Oxan-3-yl)-1H-pyrazol-3-amine is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
1-(Oxan-3-yl)-1H-pyrazol-3-amine features a pyrazole ring substituted with an oxane moiety. This unique structure contributes to its biological activity, allowing it to interact with various molecular targets.
Molecular Formula: CxHyNzOw
Molecular Weight: Approximately 169.19 g/mol
The biological activity of 1-(Oxan-3-yl)-1H-pyrazol-3-amine is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition: The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This mechanism is significant in the development of enzyme inhibitors for therapeutic purposes.
- Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects in conditions such as inflammation and cancer.
Anticancer Activity
Research indicates that 1-(Oxan-3-yl)-1H-pyrazol-3-amine exhibits potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, compounds structurally related to 1-(Oxan-3-yl)-1H-pyrazol-3-amine have demonstrated significant efficacy against specific cancer types, suggesting its potential as a lead compound in anticancer drug development .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in the inflammatory response.
Study on Enzyme Inhibition
A study evaluated the inhibitory effects of 1-(Oxan-3-yl)-1H-pyrazol-3-amine on various enzymes involved in metabolic pathways. The results indicated that the compound showed promising IC50 values, suggesting its potential as a therapeutic agent against metabolic disorders .
| Enzyme | IC50 (µM) | Selectivity |
|---|---|---|
| PDE1B | 0.05 | High |
| COX | 0.12 | Moderate |
| LOX | 0.15 | Moderate |
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory activities, preliminary studies have assessed the antimicrobial properties of the compound against various bacterial strains. Some derivatives exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
特性
IUPAC Name |
1-(oxan-3-yl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-8-3-4-11(10-8)7-2-1-5-12-6-7/h3-4,7H,1-2,5-6H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEQKPKPNWUCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)N2C=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














